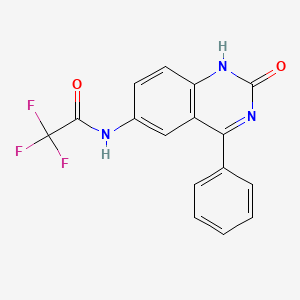![molecular formula C17H24N2O2 B5764807 N'-[(3-cyclohexylpropanoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5764807.png)
N'-[(3-cyclohexylpropanoyl)oxy]-4-methylbenzenecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[(3-cyclohexylpropanoyl)oxy]-4-methylbenzenecarboximidamide, also known as CHIR-99021, is a small molecule compound that is widely used in scientific research. It is a selective inhibitor of glycogen synthase kinase-3 (GSK-3), which is a serine/threonine protein kinase that plays a crucial role in many biological processes, including cell differentiation, proliferation, and apoptosis.
作用机制
GSK-3 is a key regulator of the Wnt signaling pathway, which plays a critical role in cell fate determination, embryonic development, and tissue homeostasis. N'-[(3-cyclohexylpropanoyl)oxy]-4-methylbenzenecarboximidamide inhibits GSK-3 by binding to its ATP-binding site, which prevents the phosphorylation of downstream signaling molecules, such as β-catenin. This leads to the activation of the Wnt signaling pathway, which promotes cell proliferation and differentiation.
Biochemical and Physiological Effects:
N'-[(3-cyclohexylpropanoyl)oxy]-4-methylbenzenecarboximidamide has been shown to have a wide range of biochemical and physiological effects, including the promotion of cell proliferation and differentiation, the induction of neuronal differentiation, and the maintenance of pluripotency in stem cells. In addition, N'-[(3-cyclohexylpropanoyl)oxy]-4-methylbenzenecarboximidamide has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
One of the major advantages of N'-[(3-cyclohexylpropanoyl)oxy]-4-methylbenzenecarboximidamide is its high selectivity for GSK-3, which allows for the specific modulation of the Wnt signaling pathway without affecting other signaling pathways. Moreover, N'-[(3-cyclohexylpropanoyl)oxy]-4-methylbenzenecarboximidamide is a small molecule compound that can easily penetrate cell membranes, making it suitable for in vitro and in vivo studies. However, one of the limitations of N'-[(3-cyclohexylpropanoyl)oxy]-4-methylbenzenecarboximidamide is its low solubility in water, which requires the use of organic solvents for its preparation and administration.
未来方向
There are many potential future directions for the use of N'-[(3-cyclohexylpropanoyl)oxy]-4-methylbenzenecarboximidamide in scientific research. One area of interest is the development of new therapeutic strategies for the treatment of neurodegenerative diseases, such as Alzheimer's disease, by targeting the Wnt signaling pathway. Another area of interest is the use of N'-[(3-cyclohexylpropanoyl)oxy]-4-methylbenzenecarboximidamide in regenerative medicine, such as the generation of functional β-cells for the treatment of diabetes. Additionally, the use of N'-[(3-cyclohexylpropanoyl)oxy]-4-methylbenzenecarboximidamide in combination with other small molecule compounds may provide new insights into the complex signaling networks that regulate cell fate determination and tissue homeostasis.
合成方法
N'-[(3-cyclohexylpropanoyl)oxy]-4-methylbenzenecarboximidamide can be synthesized by the reaction of 4-methylbenzenecarboximidamide with 3-cyclohexylpropanoic anhydride in the presence of a base catalyst. The reaction yields N'-[(3-cyclohexylpropanoyl)oxy]-4-methylbenzenecarboximidamide as a white solid with a purity of over 99%.
科学研究应用
N'-[(3-cyclohexylpropanoyl)oxy]-4-methylbenzenecarboximidamide has been extensively used in scientific research as a tool to investigate the role of GSK-3 in various biological processes. It has been shown to promote the differentiation of embryonic stem cells into neural progenitor cells, and to enhance the reprogramming of somatic cells into induced pluripotent stem (iPS) cells. In addition, N'-[(3-cyclohexylpropanoyl)oxy]-4-methylbenzenecarboximidamide has been used to study the molecular mechanisms underlying the pathogenesis of various diseases, including Alzheimer's disease, diabetes, and cancer.
属性
IUPAC Name |
[(Z)-[amino-(4-methylphenyl)methylidene]amino] 3-cyclohexylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-13-7-10-15(11-8-13)17(18)19-21-16(20)12-9-14-5-3-2-4-6-14/h7-8,10-11,14H,2-6,9,12H2,1H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJGWJHVBVJQDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOC(=O)CCC2CCCCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/OC(=O)CCC2CCCCC2)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(3-cyclohexylpropanoyl)oxy]-4-methylbenzenecarboximidamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5764740.png)
![4-[1-cyano-2-(5-methyl-2-furyl)vinyl]benzonitrile](/img/structure/B5764746.png)
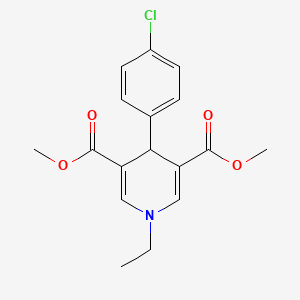
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-(2-hydroxyethyl)-1-piperazinecarboxamide](/img/structure/B5764759.png)
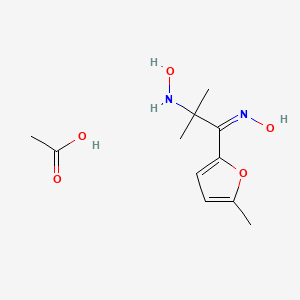
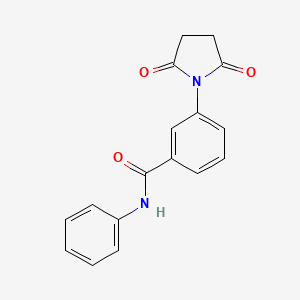
![8-[3-(3-chlorophenyl)propanoyl]-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5764794.png)
![2-(3,4-dimethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5764795.png)
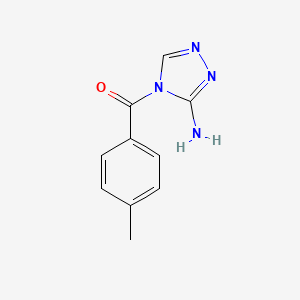

![4-benzyl-1-[3-(3-chlorophenyl)acryloyl]piperidine](/img/structure/B5764831.png)
